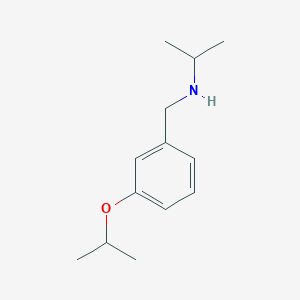
N-(3-Isopropoxybenzyl)-2-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Chemical Synthesis : The compound N-(3-Isopropoxybenzyl)-2-propanamine is involved in the synthesis of novel derivatives, as seen in the design of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives (Z. Jing, 2010).
- Complex Formation : It's used in the synthesis of optically active Lu(III) and Yb(III) complexes, which have potential applications in materials science and coordination chemistry (Y. Yamada et al., 2016).
Analytical and Spectrometric Studies
- Analytical Characterization : N-(3-Isopropoxybenzyl)-2-propanamine derivatives are studied for their mass spectral analysis, aiding in the differentiation and identification of complex organic molecules (S. Borth et al., 2000).
- Spectroscopy and Drug Analysis : In the field of drug testing and toxicology, the compound's derivatives are characterized using techniques like high-performance liquid chromatography and tandem mass spectrometry (J. Poklis et al., 2014).
Biological and Pharmacological Research
- Receptor Interaction Studies : Derivatives of N-(3-Isopropoxybenzyl)-2-propanamine are investigated for their interaction with receptors, particularly in the context of psychoactive substances, providing insights into pharmacological and neurochemical pathways (A. Rickli et al., 2015).
- Enzymatic Synthesis : The compound is also used in asymmetric bioreduction processes for producing specific enantiomers of pharmaceutical importance, such as in the synthesis of (S)-duloxetine, an antidepressant drug (Taiqiang Sun et al., 2017).
Structural and Materials Science
- Structural Studies : Research on N-(3-Isopropoxybenzyl)-2-propanamine derivatives includes investigations into their crystal structures and properties, which is crucial for the development of new materials and understanding molecular interactions (Y. Yamada et al., 2010).
Propriétés
IUPAC Name |
N-[(3-propan-2-yloxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-10(2)14-9-12-6-5-7-13(8-12)15-11(3)4/h5-8,10-11,14H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBQEMQVYYHILT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Isopropoxybenzyl)-2-propanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline](/img/structure/B1385361.png)
![N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine](/img/structure/B1385363.png)
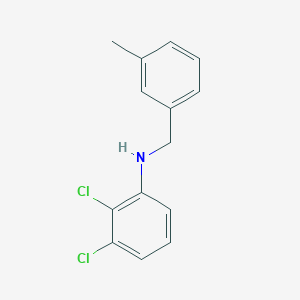
![2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline](/img/structure/B1385366.png)
![4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline](/img/structure/B1385367.png)
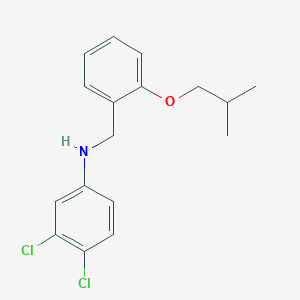

![N-[2-(4-Ethylphenoxy)ethyl]-3-methylaniline](/img/structure/B1385373.png)
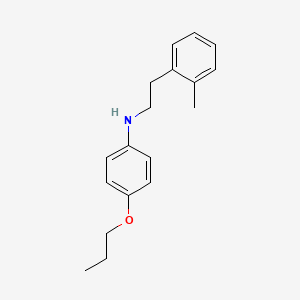


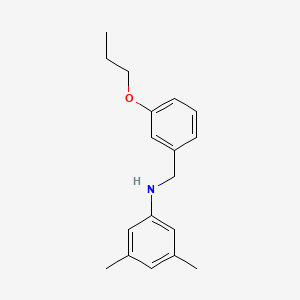
![2-Chloro-N-[4-(2-phenoxyethoxy)benzyl]aniline](/img/structure/B1385382.png)
![3-Chloro-N-[4-(isopentyloxy)benzyl]-2-methylaniline](/img/structure/B1385384.png)